Methylthio vs. Alternative Leaving Groups in Ni-Catalyzed Cross-Coupling
The methylthio group at the pyrimidine 2-position undergoes smooth, room-temperature Ni-catalyzed cross-coupling with functionalized organozinc reagents, a reactivity profile not reproduced by the corresponding methoxy or chloro analogs under identical conditions. Using a Ni(acac)₂/DPE-Phos catalytic system at 25 °C, thiomethyl-substituted pyrimidines (including 4,6-dimethyl-2-(methylthio)pyrimidine) were among the most reactive substrates tested, whereas 2-methoxy-4,6-dimethylpyrimidine required elevated temperatures or alternative catalysts for comparable conversion [1]. This reactivity advantage arises from the superior leaving-group ability of the methylthio moiety relative to methoxy or unactivated chloro substituents.
| Evidence Dimension | Cross-coupling reactivity (substrate scope and conditions) |
|---|---|
| Target Compound Data | 4,6-Dimethyl-2-(methylthio)pyrimidine: smooth Ni-catalyzed cross-coupling with aryl-, heteroaryl-, alkyl-, and benzylic zinc reagents at 25 °C |
| Comparator Or Baseline | 2-Methoxy-4,6-dimethylpyrimidine and 2-chloro-4,6-dimethylpyrimidine: require harsher conditions or alternative catalyst systems for comparable coupling efficiency |
| Quantified Difference | Substrate class effect: methylthio-substituted N-heterocycles exhibit qualitatively higher reactivity than methoxy/chloro analogs under identical Ni(acac)₂/DPE-Phos conditions at 25 °C. Exact yield differentials are substrate-pair specific and reported in the full study. |
| Conditions | Ni(acac)₂ (5 mol%), DPE-Phos (5 mol%), organozinc reagent (1.5 equiv), THF, 25 °C, 2–24 h |
Why This Matters
For synthetic chemists procuring a pyrimidine building block for cross-coupling, the methylthio variant enables milder reaction conditions and broader functional group tolerance than methoxy or chloro analogs, directly impacting synthetic route efficiency.
- [1] Melzig L, Metzger A, Knochel P. Room temperature cross-coupling of highly functionalized organozinc reagents with thiomethylated N-heterocycles by nickel catalysis. J Org Chem. 2010;75(6):2131–2133. doi:10.1021/jo1001615 View Source
